molecular formula C19H16ClN3O B11469490 3-[(4-chlorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

3-[(4-chlorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11469490
M. Wt: 337.8 g/mol
InChI Key: YDSQEIIDFLSSRK-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)amino]-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a synthetic organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)amino]-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the reaction of 4-chloroaniline with 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanesulfonic acid (MsOH) under reflux in methanol (MeOH), to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)amino]-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-[(4-Chlorophenyl)amino]-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)amino]-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is similar to that of other indazole derivatives, which are known to exhibit various biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenyl)amino]-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one is unique due to its specific chemical structure, which allows it to interact with molecular targets in a distinct manner

Properties

Molecular Formula

C19H16ClN3O

Molecular Weight

337.8 g/mol

IUPAC Name

3-(4-chloroanilino)-1-phenyl-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C19H16ClN3O/c20-13-9-11-14(12-10-13)21-19-18-16(7-4-8-17(18)24)23(22-19)15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8H2,(H,21,22)

InChI Key

YDSQEIIDFLSSRK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NN2C3=CC=CC=C3)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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